2-Ethoxy-4-methyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
2-Ethoxy-4-methyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound that features a pyridine ring substituted with ethoxy, methyl, and nitro groups, as well as a boronic ester moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-methyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves multi-step organic reactions. One common approach is the borylation of a pyridine derivative. The process often starts with the nitration of 2-ethoxy-4-methylpyridine to introduce the nitro group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-methyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Coupling Reactions: The boronic ester moiety makes it suitable for Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products
Reduction: Conversion to 2-ethoxy-4-methyl-3-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
Substitution: Formation of various substituted pyridine derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2-Ethoxy-4-methyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-methyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine largely depends on its application. In cross-coupling reactions, the boronic ester moiety participates in the formation of carbon-carbon bonds through a palladium-catalyzed process. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-Ethoxy-4-methyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations. The presence of both a nitro group and a boronic ester moiety allows for diverse reactivity and applications in synthesis and medicinal chemistry.
Properties
IUPAC Name |
2-ethoxy-4-methyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O5/c1-7-20-12-11(17(18)19)9(2)10(8-16-12)15-21-13(3,4)14(5,6)22-15/h8H,7H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJVDAAYSKZRMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C(=C2C)[N+](=O)[O-])OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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